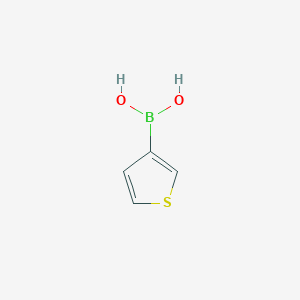

3-Thiopheneboronic acid

描述

3-Thiopheneboronic acid is a compound that falls within the broader category of thiophene derivatives. These are aromatic five-membered ring compounds that include sulfur as a heteroatom. Thiophene derivatives are present in numerous natural and unnatural compounds that possess valuable bioactivities. The significance of thiophene derivatives extends across various fields, including medicinal chemistry, due to their range of applications such as antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Moreover, the employment of thiophene derivatives in the realms of organic materials, agrochemicals, flavors, and dyes highlights their versatility and the importance of their synthesis methods (D. Xuan, 2020).

Synthesis Analysis

The synthesis of thiophene derivatives, including 3-thiopheneboronic acid, has attracted significant attention due to their broad applications. Recent achievements in the synthesis of thiophenes have seen the modification and improvement of established methods like the Gewald and Fiesselmann methods, alongside the development of novel synthetic approaches. These methods leverage diverse catalysts and, in some cases, also elucidate reaction mechanisms. The continuous evolution in the synthesis of thiophenes points toward future research directed at improving efficiency, versatility, and the adoption of environmentally friendly procedures (D. Xuan, 2020).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is pivotal to their chemical reactivity and properties. The structure-activity relationships (SAR) of thiophene derivatives have been extensively reviewed, with a focus on their therapeutic properties as indicated by specific biological test systems. These investigations have arranged compounds based on their molecular structures and therapeutic properties, underlining the complexity and diversity of thiophene derivatives' biological activities (G. Drehsen, J. Engel, 1983).

Chemical Reactions and Properties

Thiophene derivatives engage in various chemical reactions that underscore their significance in synthetic chemistry. The reactivity of thiophene derivatives with electrophilic and nucleophilic reagents under different conditions has been a subject of considerable interest. These reactions are crucial for the development of thiophene-based compounds with potential applications in the medicinal, pharmacological, and biological fields. The versatility of thiophene derivatives in undergoing reactions has paved the way for their use in creating a wide array of bioactive systems (M. Makki, R. M. Abdel-Rahman, Abdulrahman S. Alharbi, 2019).

科学研究应用

Application 1: Chemosensitive Material

- Summary of the Application: Poly-3-thienylboronic acid, synthesized from 3-thienylboronic acid, is being explored as a new chemosensitive material . This material has potential applications in various fields of science and industry, including electroluminescent and electrochromic devices, membranes and ion exchangers, materials for energy technologies, chemical sensors, biosensors, artificial muscles, and electrocatalysis .

- Methods of Application: The poly-3-thienylboronic acid was synthesized by electrochemical polymerization from 3-thienylboronic acid dissolved in a mixture of boron trifluoride diethyl etherate and acetonitrile . The electropolymerization process involved cyclic voltammetry, which showed oxidative and reductive peaks growing in each next cycle .

- Results or Outcomes: The polymer layer appeared as a highly flexible film of 110 nm thick with grains of 60–120 nm in size . The potential cycling led to a well reversible electrochromic effect .

Application 2: Sensing Applications

- Summary of the Application: Boronic acids, including 3-Thiopheneboronic acid, are increasingly utilized in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

- Methods of Application: The key interaction of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions leads to their utility in various sensing applications .

- Results or Outcomes: The specific results or outcomes of these sensing applications were not detailed in the source .

Application 3: Synthesis of Porphyrins

- Summary of the Application: 3-Thiopheneboronic Acid is used in the synthesis of porphyrins . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges .

- Methods of Application: The specific methods of application were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Application 4: Preparation of 1,4-Disubstituted Imidazoles

- Summary of the Application: 3-Thiopheneboronic Acid is also used to prepare 1,4-disubstituted imidazoles . These compounds have potential as antibacterial agents .

- Methods of Application: The specific methods of application were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Application 5: Synthesis of 4H-thieno[2,3-c]-isoquinolin-5-one Derivatives

- Summary of the Application: 2-Formyl-3-thiopheneboronic acid, which can be derived from 3-Thiopheneboronic acid, is used in the synthesis of 4H-thieno[2,3-c]-isoquinolin-5-one derivatives . These compounds are potential inhibitors of PARP-1, an enzyme involved in DNA repair .

- Methods of Application: The specific methods of application were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Application 6: Preparation of Biologically Active Molecules

- Summary of the Application: 4-Methyl-3-thienylboronic acid, which can be derived from 3-Thiopheneboronic acid, is used in the preparation of biologically active molecules . These molecules include selective sphingosine phosphate receptor antagonists, biarylimidazole derivatives as H+/K+ ATPase inhibitors, and benzothienopyrimidinones as inhibitors of human protooncogene proviral insertion site in moloney murine leukemia virus kinases .

- Methods of Application: The specific methods of application were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

安全和危害

未来方向

3-Thiopheneboronic acid and its derivatives have potential applications in various fields. For instance, poly-3-thiopheneboronic acid, synthesized from 3-thienylboronic acid, has been suggested as a new chemosensitive material . Furthermore, 3-Thiopheneboronic acid has been used in the regulation of electrode/electrolyte interphase of lithium metal batteries with high-loading cathode .

属性

IUPAC Name |

thiophen-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BO2S/c6-5(7)4-1-2-8-3-4/h1-3,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMBSXGYAQZCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342433 | |

| Record name | 3-Thiopheneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Thiopheneboronic acid | |

CAS RN |

6165-69-1 | |

| Record name | 3-Thienylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6165-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiopheneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (thiophen-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

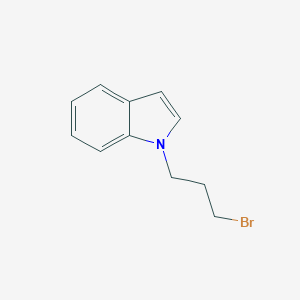

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B49936.png)

![Thiazolidine,3-[(2S,3S)-2-aMino-3-Methyl-1-oxopentyl]-, (2E)-2-butenedioate (2](/img/structure/B49939.png)

![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)

![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)

![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)

![Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B49955.png)

![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)